molecular formula C7H6BBrO3 B1527642 4-Bromo-3-formylphenylboronic acid CAS No. 1451393-33-1

4-Bromo-3-formylphenylboronic acid

Cat. No.: B1527642
CAS No.: 1451393-33-1
M. Wt: 228.84 g/mol
InChI Key: BHMOILCSUBRDTD-UHFFFAOYSA-N
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Description

4-Bromo-3-formylphenylboronic acid is an organoboron compound with the molecular formula C7H6BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a formyl group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3-formylphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it donates electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

Its role in the suzuki-miyaura cross-coupling reaction suggests that its bioavailability is largely dependent on the reaction conditions .

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the organoboron reagent (like this compound) is crucial for the success of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-formylphenylboronic acid typically involves the bromination of 3-formylphenylboronic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-formylphenylboronic acid’s unique combination of a bromine atom and a formyl group on the phenyl ring enhances its reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar counterparts .

Properties

IUPAC Name

(4-bromo-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMOILCSUBRDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283123
Record name B-(4-Bromo-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-33-1
Record name B-(4-Bromo-3-formylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4-Bromo-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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